Hippadine

Antimalarial drug discovery Plasmodium falciparum Selectivity profiling

Sourcing Hippadine (CAS 52886-06-3) for experimental pharmacology demands stringent purity and structural verification. Unlike generic lycorine-type alkaloids, this pentacyclic pyrrolophenanthridinone exhibits a unique dual α1/β1 adrenoceptor inhibition profile, distinct from galanthamine or crinine. Its documented inactivity against Plasmodium falciparum makes it an essential negative control in antimalarial screening. To avoid confounding variables in cardiovascular or reproductive studies—such as its dose-dependent hypotensive effects (2.5–12.5 mg/kg IV) and reversible male fertility inhibition—procure only from suppliers providing HPLC-verified purity and complete spectral data.

Molecular Formula C16H9NO3
Molecular Weight 263.25 g/mol
CAS No. 52886-06-3
Cat. No. B1673251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippadine
CAS52886-06-3
SynonymsHippadine
Molecular FormulaC16H9NO3
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5
InChIInChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2
InChIKeyDONUVZIVKLIMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hippadine (CAS 52886-06-3) Procurement Guide: Pyrrolophenanthridone Alkaloid for Cardiovascular, Reproductive, and Cytotoxicity Research


Hippadine (Pratorine, CAS 52886-06-3) is a lycorine-type pyrrolophenanthridone alkaloid isolated from Amaryllidaceae species, primarily within the Crinum genus [1]. Characterized by a pentacyclic aromatic pyrrolophenanthridinone core (molecular formula C16H9NO3, MW 263.25 g/mol) [2], hippadine exhibits pharmacological activities distinct from related alkaloids including dose-dependent hypotensive and negative chronotropic effects in spontaneously hypertensive rat models [3], reversible inhibition of spermatogenesis in male rats [4], and demonstrated lack of antiplasmodial activity against Plasmodium falciparum [5].

Why Generic Lycorine-Type or Amaryllidaceae Alkaloid Substitution Fails for Hippadine Research


Amaryllidaceae alkaloids exhibit substantial functional divergence despite shared biosynthetic origins; substituting hippadine with structurally related compounds such as lycorine, pratosine, galanthamine, or crinine introduces confounding variables that compromise experimental validity. Hippadine demonstrates a unique combination of cardiovascular activity (dose-dependent blood pressure and heart rate reduction via α1 and β1 adrenoceptor inhibition) [1] and reversible reproductive effects [2], while being notably inactive against Plasmodium falciparum—unlike co-isolated cripowellins from the same plant source [3]. Lycorine exhibits potent antitumor activity absent in hippadine; galanthamine is a clinically used acetylcholinesterase inhibitor without hippadine's cardiovascular profile; pratosine and kalbretorine show distinct antitumor activities not documented for hippadine [4]. These divergent pharmacological signatures render generic substitution inappropriate for targeted mechanistic, comparative pharmacology, or drug discovery studies.

Hippadine Evidence-Based Selection Guide: Quantitative Differentiation from Closest Analogs and In-Class Compounds


Hippadine Antiplasmodial Selectivity: Inactive Against Plasmodium falciparum Versus Potent Cripowellin Activity

Hippadine demonstrated no detectable antiplasmodial activity against Plasmodium falciparum, in stark contrast to co-isolated cripowellins A–D from the same Crinum erubescens extract, which exhibited potent nanomolar-range inhibition [1].

Antimalarial drug discovery Plasmodium falciparum Selectivity profiling Amaryllidaceae alkaloids

Hippadine Niosome Formulation: 1.8-Fold Enhanced Cytotoxicity Versus Free Hippadine in Ovarian Cancer Model

Encapsulation of hippadine into span 60 (SP60) niosome nanoparticles significantly enhanced its cytotoxic efficacy compared to free hippadine in A2780 human ovarian carcinoma cells, with the loaded niosomes achieving a 1.8-fold reduction in IC50 value (p < 0.05) [1].

Drug delivery Niosome nanotechnology Ovarian cancer Bioavailability enhancement

Hippadine Cardiovascular Effects: Dose-Dependent Blood Pressure Reduction Comparable to Atenolol and Prazosin in Hypertensive Rat Model

Hippadine (2.5–12.5 mg/kg, intravenous) produced dose-dependent and statistically significant (p < 0.05) decreases in systolic, diastolic, and mean arterial blood pressure in anesthetized male spontaneously hypertensive Wistar rats, with effects qualitatively comparable to atenolol (β1 antagonist) and prazosin (α1 antagonist) [1].

Cardiovascular pharmacology Hypertension Adrenoceptor antagonism In vivo hemodynamics

Hippadine Reproductive Pharmacology: Reversible Male Fertility Inhibition with Testicular Biochemical Changes

Hippadine produced reversible inhibition of fertility in male rats, characterized by decreased testicular weight and DNA content, with concurrent increase in protein concentration—a biochemical signature distinct from lycorine and other Amaryllidaceae alkaloids that do not share this reversible reproductive profile [1].

Reproductive pharmacology Spermatogenesis inhibition Male contraception research Testicular function

Hippadine Structural Distinction: Pentacyclic Pyrrolophenanthridinone Core Versus Galanthamine and Lycorine Scaffolds

Hippadine possesses a distinct pentacyclic pyrrolophenanthridinone core that differentiates it structurally from galanthamine (tetracyclic, dibenzofuran-containing), lycorine (tetracyclic, pyrrolo[de]phenanthridine), and crinine-type alkaloids (5,10b-ethanophenanthridine skeleton) [1].

Structural biology Alkaloid chemotype Structure-activity relationship Chemoinformatics

Hippadine Ex Vivo Cardiac Effects: Negative Chronotropic and Inotropic Activity on Isolated Perfused Rat Heart

Hippadine exhibited negative chronotropic and negative inotropic effects on the isolated perfused rat heart, contributing either partially or fully to the cardiovascular effects observed with Crinum macowanii extracts [1].

Cardiac pharmacology Isolated heart preparation Chronotropy Inotropy

Hippadine Application Scenarios: Evidence-Driven Use Cases Based on Quantitative Differentiation Data


Antimalarial Drug Discovery Negative Control and Selectivity Screening

Use hippadine as a structurally matched negative control compound in Plasmodium falciparum screening campaigns, leveraging its documented inactivity (versus cripowellins A–D with IC50 values of 26–260 nM) to validate assay specificity and eliminate false-positive hits arising from non-specific Amaryllidaceae alkaloid effects [1].

Cardiovascular Pharmacology and Adrenoceptor Mechanism Studies

Employ hippadine in isolated perfused heart (Langendorff) preparations and in vivo hypertensive rat models to investigate dual α1 and β1 adrenoceptor inhibition mechanisms, capitalizing on its dose-dependent (2.5–12.5 mg/kg IV) negative chronotropic and inotropic effects that distinguish it from selective antagonists and other Amaryllidaceae alkaloids [1].

Drug Delivery and Nanotechnology Formulation Development

Utilize hippadine as a model poorly soluble natural product for niosome encapsulation studies, with demonstrated 1.8-fold enhancement of A2780 ovarian cancer cell cytotoxicity (IC50 reduction from 255.6 to 141.9 μg/mL, p < 0.05) following SP60-cholesterol nanoparticle formulation, validating its suitability for bioavailability improvement research [1].

Reproductive Toxicology and Spermatogenesis Research

Apply hippadine as a reversible male fertility inhibitor tool compound for investigating spermatogenesis mechanisms, characterized by decreased testicular weight and DNA content with increased protein concentration—a biochemical signature not shared by lycorine, pratosine, or kalbretorine [1].

Technical Documentation Hub

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46 linked technical documents
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